

# Oxcarbazepine-d4 certificate of analysis and purity.

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### In-Depth Technical Guide: Oxcarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Oxcarbazepine-d4**, a deuterated analog of the anticonvulsant drug Oxcarbazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its certificate of analysis, purity, and the experimental protocols for its characterization.

#### **Certificate of Analysis and Purity**

A Certificate of Analysis (CoA) for **Oxcarbazepine-d4** provides critical information regarding its identity, purity, and quality. While a specific CoA for a particular batch is lot-dependent, the following tables summarize the typical quantitative data found for **Oxcarbazepine-d4**, establishing a baseline for its quality assessment.

Table 1: Typical Physicochemical Properties of Oxcarbazepine-d4



| Property          | Specification                           |  |
|-------------------|---|--|
| Appearance        | White to Off-White Solid                |  |
| Molecular Formula | C15H8D4N2O2                             |  |
| Molecular Weight  | 256.30 g/mol                            |  |
| CAS Number        | 1134188-71-8                            |  |
| Solubility        | Soluble in Methanol, Acetonitrile, DMSO |  |

Table 2: Representative Purity and Impurity Profile of Oxcarbazepine-d4

| Test                     | Method  | Acceptance<br>Criteria | Typical Result |
|--------------------------|---------|------------------------|----------------|
| Purity (by HPLC)         | HPLC-UV | ≥ 95%                  | > 98%[1]       |
| Isotopic Purity (d4)     | LC-MS   | ≥ 98%                  | > 99%          |
| Related Substance A      | HPLC-UV | ≤ 0.15%                | < 0.10%        |
| Related Substance B      | HPLC-UV | ≤ 0.15%                | < 0.10%        |
| Any Unspecified Impurity | HPLC-UV | ≤ 0.10%                | < 0.05%        |
| Total Impurities         | HPLC-UV | ≤ 0.5%                 | < 0.2%         |
| Residual Solvents        | GC-HS   | As per ICH Q3C         | Complies       |
| Loss on Drying           | TGA     | ≤ 1.0%                 | < 0.5%         |

### **Experimental Protocols**

Accurate determination of the purity and impurity profile of **Oxcarbazepine-d4** is crucial for its use in research and development. The following are detailed methodologies for key experiments.



## **High-Performance Liquid Chromatography (HPLC) for Purity Determination**

This method is suitable for the quantitative determination of **Oxcarbazepine-d4** and the separation of its related impurities.

- · Chromatographic System:
  - Column: C18, 4.6 mm x 150 mm, 5 μm particle size
  - Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol.[2] The pH is adjusted to 3.5 with triethylamine.[2]
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - UV Detection: 254 nm
  - Injection Volume: 10 μL
- Standard and Sample Preparation:
  - Standard Solution: Accurately weigh and dissolve Oxcarbazepine-d4 reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
  - Sample Solution: Accurately weigh and dissolve the Oxcarbazepine-d4 sample in the mobile phase to a final concentration of 0.1 mg/mL.
- Procedure:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject the standard solution and record the chromatogram. The retention time for Oxcarbazepine-d4 should be consistent.
  - Inject the sample solution and record the chromatogram.



 Calculate the purity of the sample by comparing the peak area of Oxcarbazepine-d4 in the sample chromatogram to that in the standard chromatogram. Impurities are quantified based on their relative peak areas.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method is employed to confirm the isotopic enrichment of deuterium in **Oxcarbazepine- d4**.

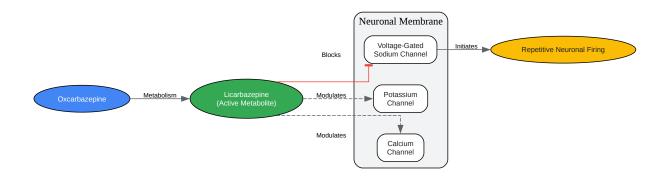
- Chromatographic System:
  - Column: C18, 2.1 mm x 50 mm, 1.8 μm particle size
  - Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
  - Flow Rate: 0.3 mL/min
  - Column Temperature: 40 °C
- Mass Spectrometry System:
  - Ionization: Electrospray Ionization (ESI), positive mode
  - Scan Range: m/z 100-500
  - Monitored Ions:
    - Oxcarbazepine (unlabeled): m/z 253.1
    - Oxcarbazepine-d4: m/z 257.1
- Procedure:
  - Inject the sample solution into the LC-MS system.
  - Acquire the mass spectra for the peak corresponding to Oxcarbazepine-d4.



• Determine the isotopic purity by calculating the ratio of the ion intensity of the d4 species to the sum of intensities of all isotopic species (d0 to d4).

### **Signaling Pathway and Analytical Workflow**

Visual representations of complex biological and analytical processes are essential for clear communication and understanding.

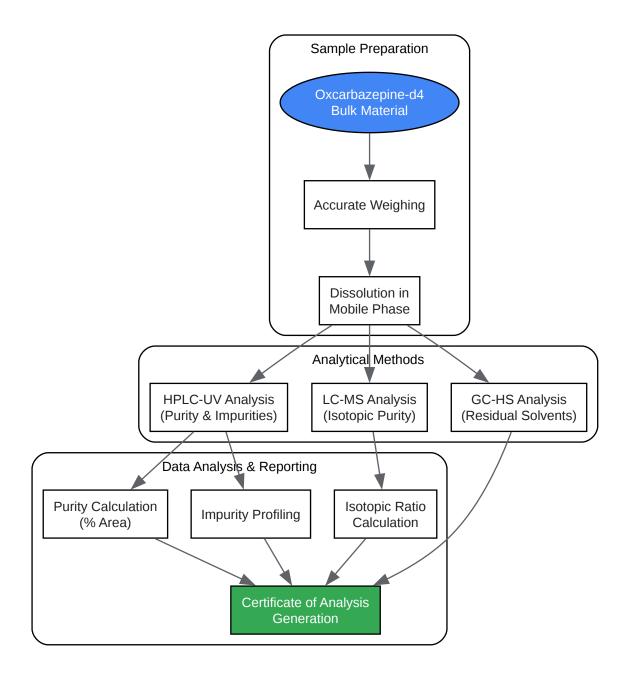


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Mechanism of Action of Oxcarbazepine.

The primary mechanism of action of Oxcarbazepine involves the blockade of voltage-gated sodium channels by its active metabolite, licarbazepine (MHD).[3][4][5] This action stabilizes hyperexcited neuronal membranes, thereby inhibiting repetitive neuronal firing and reducing the propagation of synaptic impulses.[3][4] Additionally, modulation of potassium and calcium channels may contribute to its anticonvulsant effects.[4][5]





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#### Analytical Workflow for Oxcarbazepine-d4.

The analytical workflow for the quality control of **Oxcarbazepine-d4** begins with careful sample preparation, followed by a suite of analytical techniques to assess its purity, impurity profile, and isotopic enrichment. The data from these analyses are then compiled to generate a comprehensive Certificate of Analysis.



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